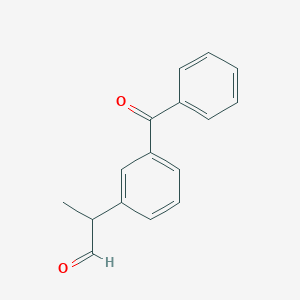

2-(3-Benzoylphenyl)propanal

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(3-benzoylphenyl)propanal |

InChI |

InChI=1S/C16H14O2/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-12H,1H3 |

InChI Key |

RILBGFGDWYRXRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(3-benzoylphenyl)propanal from Ketoprofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two viable synthetic routes for the preparation of 2-(3-benzoylphenyl)propanal, a critical aldehyde derivative, from the widely available non-steroidal anti-inflammatory drug (NSAID), ketoprofen. The synthesis of this target molecule is of significant interest for the development of novel therapeutics and as a versatile intermediate in organic synthesis. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the successful execution of these transformations.

Executive Summary

Two primary synthetic pathways originating from ketoprofen are presented for the synthesis of this compound.

-

Route 1: This pathway involves a two-step sequence commencing with the conversion of ketoprofen to its corresponding acid chloride, 2-(3-benzoylphenyl)propanoyl chloride. Subsequent selective reduction of the acid chloride furnishes the desired aldehyde. This route offers a classic and often high-yielding approach to aldehyde synthesis.

-

Route 2: This alternative route proceeds through the initial esterification of ketoprofen to form methyl 2-(3-benzoylphenyl)propanoate. The resulting ester is then subjected to a controlled reduction using a specialized hydride reagent to yield this compound. This method is advantageous due to the stability of the ester intermediate and the well-established protocols for its selective reduction.

Both routes are detailed with step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods. Quantitative data, including typical reaction yields and product purity, are summarized for comparative analysis.

Route 1: Synthesis via Acid Chloride Intermediate

This synthetic route leverages the high reactivity of an acid chloride intermediate, which is then selectively reduced to the aldehyde.

Step 1: Synthesis of 2-(3-benzoylphenyl)propanoyl chloride

The initial step involves the conversion of the carboxylic acid functionality of ketoprofen into a more reactive acid chloride. This is typically achieved using thionyl chloride (SOCl₂).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ketoprofen (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The crude 2-(3-benzoylphenyl)propanoyl chloride is typically a yellow to brown oil and can be used in the next step without further purification.

Step 2: Reduction of 2-(3-benzoylphenyl)propanoyl chloride to this compound (Rosenmund Reduction)

The selective reduction of the acid chloride to the aldehyde can be accomplished via the Rosenmund reduction, which utilizes a poisoned palladium catalyst to prevent over-reduction to the corresponding alcohol.[1][2][3][4][5]

Experimental Protocol:

-

Dissolve the crude 2-(3-benzoylphenyl)propanoyl chloride (1.0 eq) in a dry, inert solvent such as toluene or xylene.

-

Add the Rosenmund catalyst, which is typically 5% palladium on barium sulfate (Pd/BaSO₄), poisoned with a small amount of a catalyst poison like quinoline or thiourea.

-

Bubble hydrogen gas through the stirred reaction mixture at a controlled rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the acid chloride and the formation of the aldehyde.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Wash the filtrate with a dilute sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Route 1

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Ketoprofen → 2-(3-benzoylphenyl)propanoyl chloride | SOCl₂, DMF (cat.) | >95 (crude) | Assumed quantitative conversion for subsequent step |

| 2 | 2-(3-benzoylphenyl)propanoyl chloride → this compound | H₂, Pd/BaSO₄, quinoline | 60-80 | >95 (after purification) |

Route 2: Synthesis via Ester Intermediate

This route involves the formation of a stable methyl ester intermediate, which is then selectively reduced to the target aldehyde.

Step 1: Synthesis of Methyl 2-(3-benzoylphenyl)propanoate

Ketoprofen is first converted to its methyl ester via Fischer esterification.[6][7]

Experimental Protocol:

-

In a round-bottom flask, dissolve ketoprofen (1.0 eq) in absolute methanol (10-20 volumes).

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-(3-benzoylphenyl)propanoate.

-

The crude ester can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Reduction of Methyl 2-(3-benzoylphenyl)propanoate to this compound

The selective reduction of the methyl ester to the aldehyde is achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.[8][9][10][11]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve the methyl 2-(3-benzoylphenyl)propanoate (1.0 eq) in anhydrous toluene or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent (e.g., toluene or hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of ammonium chloride or Rochelle's salt (sodium potassium tartrate).

-

Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate.

-

Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Route 2

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Ketoprofen → Methyl 2-(3-benzoylphenyl)propanoate | CH₃OH, H₂SO₄ (cat.) | 85-95 | >98 (after purification) |

| 2 | Methyl 2-(3-benzoylphenyl)propanoate → this compound | DIBAL-H | 70-85 | >97 (after purification) |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Caption: Synthesis of this compound via an acid chloride intermediate.

Caption: Synthesis of this compound via a methyl ester intermediate.

Conclusion

This technical guide provides two robust and well-documented synthetic routes for the preparation of this compound from ketoprofen. Route 2, proceeding through a methyl ester intermediate followed by DIBAL-H reduction, may offer advantages in terms of the stability of the intermediate and potentially higher overall yields. However, Route 1, utilizing an acid chloride intermediate and the Rosenmund reduction, remains a viable and historically significant alternative. The detailed experimental protocols and comparative data presented herein are intended to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. byjus.com [byjus.com]

- 6. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. rsc.org [rsc.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

A Technical Guide to 2-(3-benzoylphenyl)propanal: Properties, Structure, and Synthesis Intermediate Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-benzoylphenyl)propanal is an organic compound notable for its role as a key intermediate in the synthesis of Loxoprofen.[1][2] Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group, which also includes well-known drugs like ibuprofen and naproxen.[3] This guide provides a comprehensive overview of the available technical information on this compound, focusing on its chemical properties, the methodologies for its structure elucidation, and its significance in pharmaceutical manufacturing. Given the compound's status as a non-commercial intermediate, detailed experimental data is limited in publicly accessible literature. Therefore, this guide also outlines the standard analytical protocols that would be employed for its characterization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.28 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Predicted: Off-white to yellow solid or oil | |

| Solubility | Predicted: Soluble in organic solvents like ethanol, methanol, and DMSO. Sparingly soluble in water. |

Structure Elucidation: Methodologies

The definitive identification and structural confirmation of a novel or synthesized compound like this compound relies on a combination of spectroscopic techniques. The following experimental protocols are standard in the field of organic chemistry for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Experimental Protocol: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

-

Expected Signals: The spectrum would show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, the methine proton, and the methyl protons. The splitting patterns (e.g., doublet, triplet, multiplet) would reveal the connectivity of the protons.

-

-

¹³C NMR (Carbon-13 NMR): This method is used to determine the number of different types of carbon atoms in the molecule.

-

Experimental Protocol: A more concentrated sample (20-50 mg) is used, and the spectrum is acquired over a longer period than ¹H NMR. The same deuterated solvents and spectrometer are used.

-

Expected Signals: The spectrum would display separate peaks for the carbonyl carbon of the aldehyde, the carbonyl carbon of the benzoyl group, the various aromatic carbons, the methine carbon, and the methyl carbon.

-

Mass Spectrometry (MS)

-

Purpose: MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used.[4][5] For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. In ESI-MS, the sample is dissolved in a suitable solvent and ionized before analysis.

-

Expected Results: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of the aldehyde group and fragments corresponding to the benzoyl and phenylpropane moieties.

-

Infrared (IR) Spectroscopy

-

Purpose: IR spectroscopy is used to identify the functional groups present in a molecule.[6]

-

Experimental Protocol: A small amount of the sample is analyzed, either as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Expected Absorptions: The IR spectrum would be expected to show a strong absorption band for the C=O stretch of the aldehyde (typically around 1725 cm⁻¹) and the C=O stretch of the ketone (around 1665 cm⁻¹).[6] Absorptions corresponding to aromatic C-H bonds and aliphatic C-H bonds would also be present.

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

Role in Loxoprofen Synthesis and Biological Significance

This compound serves as a crucial precursor in some synthetic routes to Loxoprofen.[1][2] Loxoprofen is a prodrug that is rapidly converted in the body to its active trans-alcohol metabolite.[7][8] This active metabolite is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][9]

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] By inhibiting COX-1 and COX-2, the active metabolite of Loxoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[12][13]

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the simplified COX signaling pathway and the point of inhibition by the active metabolite of Loxoprofen.

Caption: Inhibition of the COX pathway by the active metabolite of Loxoprofen.

While this compound is not a widely studied compound in its own right, its importance as a pharmaceutical intermediate highlights the critical role of synthetic chemistry in drug development. The structural elucidation of such compounds relies on a standard suite of powerful analytical techniques, including NMR, MS, and IR spectroscopy. Its connection to Loxoprofen places it within the broader context of NSAID research and the ongoing efforts to develop effective treatments for pain and inflammation through the inhibition of the cyclooxygenase pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Loxoprofen - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. FT-IR Analysis of Structural Changes in Ketoprofen Lysine Salt and KiOil Caused by a Pulsed Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 9. Loxoprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. verywellhealth.com [verywellhealth.com]

- 13. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

Spectroscopic data (NMR, IR, MS) for 2-(3-benzoylphenyl)propanal characterization

Introduction

2-(3-benzoylphenyl)propanal is a carbonyl compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), it holds potential for various pharmacological applications. The precise characterization of this molecule is paramount for its application in research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) anticipated for this compound. Due to the limited availability of published spectroscopic data for this compound, this guide leverages data from the closely related and extensively studied analogues, 2-(3-benzoylphenyl)propanoic acid (ketoprofen) and 2-(3-benzoylphenyl)propionitrile, to provide a robust predictive analysis.

Predicted Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | d | 1H | -CHO |

| ~7.8-7.4 | m | 9H | Ar-H |

| ~3.8 | q | 1H | -CH(CH₃)- |

| ~1.5 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | -CHO |

| ~196 | C=O (ketone) |

| ~140-128 | Ar-C |

| ~50 | -CH(CH₃)- |

| ~15 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, 2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1600, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~3060 | Medium | C-H stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 238 | [M]⁺ (Molecular Ion) |

| 209 | [M-CHO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Spectroscopic Data of Analogous Compounds

For comparative purposes, the experimental spectroscopic data for 2-(3-benzoylphenyl)propanoic acid (ketoprofen) and 2-(3-benzoylphenyl)propionitrile are presented below.

2-(3-benzoylphenyl)propanoic acid (Ketoprofen)

Table 5: ¹H NMR Data for Ketoprofen [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.0-12.0 | br s | 1H | -COOH |

| 7.85 - 7.39 | m | 9H | Ar-H |

| 3.82 | q | 1H | -CH(CH₃)- |

| 1.57 | d | 3H | -CH₃ |

Table 6: ¹³C NMR Data for Ketoprofen [1]

| Chemical Shift (δ) ppm | Assignment |

| 196.56 | C=O (ketone) |

| 180.24 | -COOH |

| 140.12, 137.93, 137.41, 132.60, 131.71, 130.14, 129.39, 129.31, 128.63, 128.34 | Ar-C |

| 45.25 | -CH(CH₃)- |

| 18.13 | -CH₃ |

Table 7: IR Data for Ketoprofen [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1697 | Strong | C=O stretch (carboxylic acid) |

| 1655 | Strong | C=O stretch (ketone) |

| 1598 | Strong | C=C stretch (aromatic) |

Table 8: Mass Spectrometry Data for Ketoprofen

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular Ion) |

| 209 | [M-COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

2-(3-benzoylphenyl)propionitrile

Table 9: ¹H NMR Data for 2-(3-benzoylphenyl)propionitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81-7.46 | m | 9H | Ar-H |

| 4.01 | q | 1H | -CH(CH₃)- |

| 1.68 | d | 3H | -CH₃ |

Table 10: ¹³C NMR Data for 2-(3-benzoylphenyl)propionitrile

| Chemical Shift (δ) ppm | Assignment |

| 196.1 | C=O (ketone) |

| 138.2, 137.6, 137.3, 132.8, 131.7, 130.1, 129.4, 129.2, 128.7, 128.6 | Ar-C |

| 121.2 | -CN |

| 31.4 | -CH(CH₃)- |

| 19.8 | -CH₃ |

Table 11: IR Data for 2-(3-benzoylphenyl)propionitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2240 | Medium | C≡N stretch |

| 1665 | Strong | C=O stretch (ketone) |

| 1600, 1450 | Medium-Strong | C=C stretch (aromatic) |

Table 12: Mass Spectrometry Data for 2-(3-benzoylphenyl)propionitrile

| m/z | Interpretation |

| 235 | [M]⁺ (Molecular Ion) |

| 208 | [M-HCN]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Standard analytical techniques are employed for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A sufficient number of scans are acquired to obtain a clear spectrum of all carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl, KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is a plot of relative ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow and Visualization

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Formation of 2-(3-benzoylphenyl)propanal in Ketoprofen Synthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes a complex synthesis process where the formation of impurities is a critical concern for pharmaceutical quality and safety. Among these impurities, 2-(3-benzoylphenyl)propanal, an aldehyde analog of ketoprofen, can arise through specific side reactions. This technical guide provides an in-depth analysis of the plausible mechanism of its formation, supported by a review of relevant chemical principles and synthesis pathways. While direct, detailed experimental studies on the formation of this specific impurity are not extensively reported in publicly available literature, a coherent mechanism can be proposed based on established organic reactions often employed in the synthesis of profen-class drugs.

Plausible Mechanism of Formation: A Multi-Step Pathway

The formation of this compound as an impurity during ketoprofen synthesis is likely not a direct transformation but rather the result of a sequence of reactions, particularly in synthetic routes that proceed through an aldehyde intermediate. One such pathway involves the Darzens condensation reaction.

Step 1: Darzens Glycidic Ester Condensation

The initial step involves the reaction of a ketone, 3-acetylbenzophenone, with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[1][2] This reaction is a well-established method for carbon-carbon bond formation and epoxide synthesis.[1][2][3]

The mechanism proceeds as follows:

-

Enolate Formation: A strong base abstracts a proton from the α-carbon of the α-haloester, forming a resonance-stabilized enolate.[1][3]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of 3-acetylbenzophenone.[1][3]

-

Intramolecular Nucleophilic Substitution: The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the epoxide ring of the glycidic ester.[1][3]

Caption: Darzens Condensation Pathway.

Step 2: Hydrolysis and Decarboxylation

The formed glycidic ester can then undergo hydrolysis, typically under basic or acidic conditions, to yield the corresponding glycidic acid.[4][5] Subsequent heating of the glycidic acid, which is a type of β-keto acid, leads to decarboxylation (loss of CO2).[6][7][8] This decarboxylation is a key step that results in the formation of an enol intermediate, which then tautomerizes to the more stable aldehyde, this compound.[6][8][9]

Caption: Formation of Aldehyde Impurity.

Step 3: Incomplete Oxidation

In synthetic routes where this compound is a planned intermediate, the final step is its oxidation to the carboxylic acid, ketoprofen.[10][11] However, if this oxidation is incomplete, the aldehyde will persist as an impurity in the final drug substance. The efficiency of the oxidizing agent and the reaction conditions are critical in ensuring the complete conversion of the aldehyde to the carboxylic acid.[10][11][12] Common oxidizing agents for this transformation include potassium permanganate or chromium-based reagents.[10][11]

Caption: Incomplete Oxidation Leading to Impurity.

Factors Influencing Impurity Formation

Several factors during the synthesis can influence the formation of this compound:

-

Choice of Synthesis Route: Manufacturing processes that utilize an aldehyde intermediate are inherently at risk of carrying it over as an impurity.

-

Reaction Conditions: The choice of base, solvent, and temperature in the Darzens condensation can affect the yield and side products.

-

Efficiency of Oxidation: The potency of the oxidizing agent and the stoichiometry used in the final oxidation step are critical. Insufficient oxidant or non-optimized reaction conditions can lead to incomplete conversion.

-

Purification Methods: The effectiveness of the final purification steps of the ketoprofen active pharmaceutical ingredient (API) will determine the level of any residual aldehyde impurity.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain that details the levels of this compound impurity formed under various ketoprofen synthesis conditions. Pharmaceutical manufacturers would typically generate such data internally as part of their process development and validation, but this information is often proprietary.

For research and drug development, it would be beneficial to establish a data-driven understanding of this impurity's formation. A hypothetical data table for such an investigation is presented below:

| Synthesis Route | Key Reaction Step | Oxidizing Agent | Reaction Time (h) | Reaction Temperature (°C) | This compound Level (%) |

| Route A | Darzens Condensation/Oxidation | KMnO4 | 4 | 80 | 0.05 |

| Route A | Darzens Condensation/Oxidation | CrO3/H2SO4 | 4 | 60 | 0.08 |

| Route B | Grignard Reaction/Oxidation | KMnO4 | 6 | 80 | < 0.01 |

| Route C | Friedel-Crafts Acylation | N/A | N/A | N/A | Not Detected |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

-

Synthesis via Aldehyde Intermediate: Synthesize ketoprofen using a route known to proceed through this compound. This would likely involve the Darzens condensation of 3-acetylbenzophenone with an appropriate α-haloester, followed by hydrolysis, decarboxylation, and oxidation.

-

Varying Oxidation Conditions: In the final oxidation step, systematically vary parameters such as the type of oxidizing agent, its molar ratio relative to the aldehyde, reaction temperature, and reaction time.

-

Impurity Analysis: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of this compound in the crude and purified ketoprofen samples.[13][14] A reference standard of the aldehyde impurity would be required for accurate quantification.

-

Forced Degradation Studies: While typically performed on the final drug substance, forced degradation studies under oxidative conditions could also provide insights into the potential for ketoprofen to degrade back to the aldehyde, although this is less likely to be a primary formation route during synthesis.

Conclusion

The formation of this compound as an impurity in ketoprofen synthesis is most plausibly explained by a multi-step mechanism involving a Darzens condensation to form a glycidic ester, followed by hydrolysis and decarboxylation to yield the aldehyde. In synthetic routes where this aldehyde is an intermediate, incomplete oxidation to the final carboxylic acid product is the direct cause of its presence as an impurity. A thorough understanding of these reaction pathways and the influence of process parameters is essential for the effective control of this and other impurities in the manufacturing of ketoprofen, ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further research, including detailed experimental studies and the generation of quantitative data, would be invaluable to the scientific community and drug development professionals.

References

- 1. Darzens reaction - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. veeprho.com [veeprho.com]

- 14. Formation of ketoprofen methyl ester artifact in GC–MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction – Department of Chemistry [chemistry.sc.mahidol.ac.th]

An In-depth Technical Guide on the Physical and Chemical Stability of 2-(3-benzoylphenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of 2-(3-benzoylphenyl)propionaldehyde, a key aromatic aldehyde intermediate. Due to the limited direct stability data available for this specific compound, this guide extrapolates from established chemical principles of aromatic aldehydes and the known stability of the related compound, ketoprofen. It outlines potential degradation pathways, provides detailed experimental protocols for forced degradation studies, and presents a framework for data interpretation and presentation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and structurally similar molecules.

Introduction

2-(3-benzoylphenyl)propionaldehyde, also known as ketoprofen aldehyde, is a crucial building block in the synthesis of various pharmaceutical compounds. The stability of such intermediates is a critical parameter that can significantly impact the quality, purity, and safety of the final active pharmaceutical ingredient (API). Understanding the degradation profile of this aldehyde under various stress conditions is paramount for developing robust manufacturing processes, defining appropriate storage conditions, and ensuring the overall integrity of the drug development pipeline. Aldehydes, in general, are known to be susceptible to oxidation, light-induced degradation, and reactions under both acidic and basic conditions. This guide will delve into the probable stability challenges associated with 2-(3-benzoylphenyl)propionaldehyde and provide a systematic approach to its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-benzoylphenyl)propionaldehyde is presented in Table 1. These properties are essential for designing and interpreting stability studies.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₂ | N/A |

| Molecular Weight | 238.28 g/mol | N/A |

| Appearance | Expected to be a crystalline solid or oil | Inferred |

| Melting Point | Not readily available | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in water. | Inferred |

Potential Degradation Pathways

Based on the chemical structure of 2-(3-benzoylphenyl)propionaldehyde, several degradation pathways can be anticipated under forced degradation conditions. The primary sites of instability are the aldehyde functional group and the benzylic proton.

Oxidation

The aldehyde group is highly susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, 2-(3-benzoylphenyl)propanoic acid (ketoprofen). This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

Acid and Base Catalyzed Reactions

-

Acid-Catalyzed Degradation: In the presence of strong acids, the aldehyde may undergo reactions such as acetal formation if alcohols are present as solvents or impurities. Polymerization or condensation reactions can also be promoted.

-

Base-Catalyzed Degradation: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, where two molecules of the aldehyde are converted to a corresponding alcohol and a carboxylic acid. However, 2-(3-benzoylphenyl)propionaldehyde possesses an alpha-hydrogen, making it susceptible to aldol condensation reactions, which could lead to the formation of various dimeric and polymeric impurities.

Photodegradation

Aromatic ketones, such as the benzoyl group present in the molecule, are known to be photosensitive. Upon exposure to UV light, the molecule can absorb energy, leading to the formation of reactive species that can trigger degradation. The photodegradation of the related compound, ketoprofen, is well-documented and proceeds via decarboxylation upon UV irradiation. While the aldehyde does not have a carboxylic acid group, the benzophenone moiety can still act as a photosensitizer, potentially leading to radical-mediated degradation pathways.

A logical workflow for investigating these potential degradation pathways is illustrated in the following diagram.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] The following are detailed protocols for subjecting 2-(3-benzoylphenyl)propionaldehyde to various stress conditions. A target degradation of 5-20% is generally considered optimal for these studies.

Preparation of Stock Solution

Prepare a stock solution of 2-(3-benzoylphenyl)propionaldehyde in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Neutral Condition:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

Thermal Degradation

-

Solid State:

-

Place a known amount of the solid compound in a petri dish and expose it to a temperature of 60°C in a hot air oven for 7 days.

-

At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration.

-

-

Solution State:

-

Reflux the stock solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

Photolytic Degradation

-

Solid State:

-

Spread a thin layer of the solid compound in a petri dish and expose it to a UV lamp (254 nm) and a visible light source for a specified period, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At appropriate time points, prepare solutions of the exposed and control samples for analysis.

-

-

Solution State:

-

Expose the stock solution to UV and visible light as described above.

-

A control solution should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control solutions at appropriate time points.

-

The general experimental workflow for performing these forced degradation studies is depicted below.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The detection wavelength should be selected based on the UV spectrum of 2-(3-benzoylphenyl)propionaldehyde, likely around 254 nm where the benzophenone chromophore absorbs strongly.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Summary of Forced Degradation Results

A summary table should be used to present the percentage degradation of 2-(3-benzoylphenyl)propionaldehyde under different stress conditions, along with the number of degradation products formed and the peak area of the major degradant.

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | % Area of Major Degradant (RT) |

| 0.1 M HCl (60°C) | 24 h | |||

| 0.1 M NaOH (RT) | 24 h | |||

| Water (60°C) | 24 h | |||

| 3% H₂O₂ (RT) | 24 h | |||

| Thermal (60°C, solid) | 7 days | |||

| Photolytic (solid) | (ICH Q1B) |

Mass Balance

Mass balance is an important parameter in forced degradation studies to ensure that all degradation products are accounted for. It is calculated as the sum of the assay of the parent compound and the percentage of all known and unknown degradation products. A mass balance between 95% and 105% is generally considered acceptable.

Conclusion

While direct stability data for 2-(3-benzoylphenyl)propionaldehyde is not extensively available in the public domain, a comprehensive stability assessment can be performed based on its chemical structure and the established principles of forced degradation testing. The primary anticipated degradation pathways include oxidation to the corresponding carboxylic acid and potential for aldol condensation under basic conditions. This technical guide provides a robust framework for conducting these stability studies, from experimental design to data interpretation. The successful execution of these protocols will enable a thorough understanding of the stability profile of 2-(3-benzoylphenyl)propionaldehyde, which is critical for its effective use in pharmaceutical development.

References

The Solubility Profile of 2-(3-benzoylphenyl)propanal: A Technical Guide Based on its Carboxylic Acid Analog, Ketoprofen

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases reveals a significant lack of available quantitative solubility data for 2-(3-benzoylphenyl)propanal. This technical guide will therefore leverage the extensive data available for its close structural analog, the well-characterized non-steroidal anti-inflammatory drug (NSAID) 2-(3-benzoylphenyl)propanoic acid , commonly known as ketoprofen . The information presented herein, including solubility data, experimental protocols, and theoretical discussions, is based on ketoprofen and serves as a robust proxy for understanding the probable solubility characteristics of this compound. For researchers in drug development, this approach provides a strong foundation for initial formulation studies and analytical method development.

Introduction: Structural Analogy and Predicted Solubility

This compound and ketoprofen share the same core structure: a propionaldehyde or propanoic acid moiety attached to a 3-benzoylphenyl group. The key difference lies in the functional group at the terminus of the propane chain: an aldehyde in the target compound and a carboxylic acid in ketoprofen. This seemingly minor change has significant implications for solubility.

The carboxylic acid group of ketoprofen can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents. In contrast, the aldehyde group of this compound primarily acts as a hydrogen bond acceptor. This would theoretically lead to a lower solubility in protic solvents (like alcohols) compared to ketoprofen, but potentially comparable or slightly different solubility in aprotic polar and non-polar solvents. The overall non-polar character imparted by the two phenyl rings will still dominate, suggesting good solubility in many organic solvents.

Quantitative Solubility of Ketoprofen in Common Organic Solvents

The following table summarizes the experimentally determined solubility of ketoprofen in a range of organic solvents. This data provides a valuable starting point for solvent selection in studies involving this compound.

| Solvent Class | Solvent | Molar Solubility (mol/L) at ~298.15 K (25 °C) | Reference |

| Alcohols | Methanol | 1.71 - 1.85 | [1] |

| Ethanol | 0.67 - 1.85 | [1][2] | |

| Isopropanol | Data not readily available in molar units | [3] | |

| Butanol | Data not readily available in molar units | [3] | |

| Ketones | Acetone | Soluble | [4] |

| Esters | Ethyl Acetate | Data not readily available in molar units | [3] |

| Ethers | 1,4-Dioxane | Highest solubility among tested solvents | [3] |

| Diethyl Ether | Soluble | [4] | |

| Hydrocarbons | Toluene | Data not readily available in molar units | [3] |

| Cyclohexane | 4.16 x 10⁻³ | [1] | |

| Nitriles | Acetonitrile | Data not readily available in molar units | [3] |

| Chlorinated | Chloroform | Slightly soluble | [4] |

| Aqueous | Water | 6.27 x 10⁻⁴ | [1] |

Note: Solubility values can vary between studies due to differences in experimental conditions and analytical methods.[2]

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound, based on the standard equilibrium shake-flask method.

Objective: To determine the equilibrium solubility of the analyte in a given solvent at a specified temperature.

Materials:

-

This compound (or appropriate analog)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid analyte to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of the analyte of known concentrations in the same solvent.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC, to determine the concentration of the analyte in the saturated solution.

-

-

Data Analysis:

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Use the calibration curve to determine the concentration of the analyte in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the analyte in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent properties and the predicted solubility of a sparingly soluble compound.

Caption: Experimental workflow for the shake-flask solubility method.

Caption: Logical relationships influencing predicted solubility.

Conclusion

While direct experimental data for the solubility of this compound is not currently available, a comprehensive understanding of its likely behavior in common organic solvents can be extrapolated from its close structural analog, ketoprofen. The provided data and protocols for ketoprofen offer a solid foundation for researchers and drug development professionals to initiate studies on the propanal derivative. It is anticipated that this compound will exhibit good solubility in a range of polar aprotic and non-polar organic solvents, with potentially moderate solubility in polar protic solvents. Experimental verification using the detailed shake-flask methodology is recommended to confirm these predictions and to establish a definitive solubility profile.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, a cornerstone of pain and inflammation management. It traces the historical development from its synthesis in the 1960s to the evolution of its enantiomerically pure form, dexketoprofen. The guide details the core mechanism of action, involving the non-selective inhibition of cyclooxygenase enzymes, and presents key physicochemical and pharmacokinetic data. Furthermore, it outlines detailed experimental protocols for its chemical synthesis, in vitro enzymatic assays, and in vivo anti-inflammatory models, offering a comprehensive resource for professionals in pharmaceutical research and development.

Discovery and History

Ketoprofen belongs to the propionic acid class of NSAIDs, a group that includes the prototypical compound ibuprofen, which was discovered in 1961.[1][2] The journey of ketoprofen began in 1967 when it was first synthesized by chemists at the French pharmaceutical company Rhône-Poulenc.[1] Following its discovery, it was introduced for medical use in France and the United Kingdom in 1973 as a potent agent for its analgesic, anti-inflammatory, and antipyretic effects.[1][3] Its approval in the United States for the treatment of rheumatoid arthritis and osteoarthritis followed, cementing its role in clinical practice.[1]

A significant development in the history of ketoprofen-related compounds was the investigation of its stereochemistry. Ketoprofen is a chiral compound, existing as two enantiomers: (S)-ketoprofen and (R)-ketoprofen.[4] Research revealed that the pharmacological activity, specifically the inhibition of prostaglandin synthesis, resides almost entirely in the (S)-enantiomer, which was named dexketoprofen.[5] The (R)-enantiomer is largely inactive but undergoes a unidirectional metabolic inversion in the body to the active (S)-form.[4][5] This discovery led to the development of dexketoprofen as a separate therapeutic agent, aiming to provide similar efficacy with a potentially improved therapeutic profile.[5]

Chemical Synthesis and Mechanism of Action

Chemical Structure and Synthesis

Chemically, ketoprofen is known as 2-(3-benzoylphenyl)propanoic acid.[6] Its synthesis has been approached through various routes since its discovery. Early industrial processes often relied on hazardous reactants.[7] A common laboratory and industrial synthesis pathway involves the hydrolysis of 3-nitrile ethyl benzophenone.[8][9] More recently, greener and more efficient five-step synthesis routes have been developed, starting from precursors like cyclohexanone, to minimize the use of toxic solvents and improve overall yield.[7]

Caption: A simplified workflow for the synthesis of ketoprofen.

Mechanism of Action

Ketoprofen's therapeutic effects are derived from its ability to inhibit the synthesis of prostaglandins.[4] This is achieved through the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][10][11]

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and platelet function. Inhibition of COX-1 is primarily associated with the gastrointestinal side effects of NSAIDs.[10][12]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation. Its inhibition is responsible for the anti-inflammatory, analgesic, and antipyretic effects of ketoprofen.[6][12]

By blocking these enzymes, ketoprofen prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins that mediate pain, fever, and inflammation.[6][12] Some studies suggest ketoprofen may also possess anti-bradykinin activity and inhibit the lipoxygenase pathway, potentially contributing to its broad anti-inflammatory profile.[10][12]

Caption: Mechanism of action of ketoprofen via COX enzyme inhibition.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ketoprofen and its active enantiomer, dexketoprofen.

Table 1: Physicochemical Properties of Ketoprofen

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₃ | [6] |

| Molecular Weight | 254.28 g/mol | [13] |

| Melting Point | 94 °C | [6] |

| Water Solubility | 51 mg/L (at 22 °C) | [6] |

| Partition Coefficient (LogP) | 3.12 | [6] |

| Acidity (pKa) | 3.98 |[6] |

Table 2: Pharmacokinetic Properties of Ketoprofen and Dexketoprofen

| Parameter | Ketoprofen (Racemic) | Dexketoprofen Trometamol | Reference(s) |

|---|---|---|---|

| Time to Peak Plasma (Tmax) | 0.5 - 2 hours | 0.25 - 0.75 hours | [5][12] |

| Plasma Protein Binding | ~99% | Not specified, but extensive | [11] |

| Elimination Half-life | ~0.9 - 3.3 hours | Not specified, but short | [11][14] |

| Primary Route of Excretion | Renal (~80% in 24h) | Renal |[12] |

Table 3: Preclinical Toxicity Data for Ketoprofen

| Parameter | Value | Species | Route | Reference |

|---|

| Acute Toxicity (LD₅₀) | 62.4 mg/kg | Rat | Oral |[12] |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of Ketoprofen

This protocol is a generalized method based on patent literature for the synthesis of ketoprofen from 3-nitrile ethyl benzophenone.[8][9]

-

Step 1: Reaction Setup: In a three-necked flask, dissolve 23.5 g (0.1 mol) of 3-nitrile ethyl benzophenone in 200 ml of methanol.

-

Step 2: Gaseous Introduction: While stirring at room temperature, pass a sufficient amount of hydrogen chloride (HCl) gas through the solution. The reaction is monitored (e.g., by TLC) and typically proceeds for 1.5 to 2 hours.[9]

-

Step 3: Hydrolysis: To the reaction mixture, add a solution of 11.2 g (0.2 mol) of potassium hydroxide (KOH) in 100 ml of water.[8]

-

Step 4: Reflux: Heat the mixture to 70 °C and maintain a gentle reflux for 2 hours to ensure complete hydrolysis of the nitrile and ester intermediates.

-

Step 5: Precipitation: Cool the reaction solution to room temperature. Slowly add hydrochloric acid to adjust the pH to approximately 3.5, which will cause a solid to precipitate out of the solution.[8]

-

Step 6: Isolation and Purification: Filter the crude solid product from the solution. After drying, recrystallize the filter cake from a suitable solvent such as methanol (~300 mL) to yield pure, crystalline ketoprofen.[8]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a human whole blood assay, a common method to evaluate the inhibitory potency of NSAIDs on COX-1 and COX-2 activity.[15][16]

-

Objective: To determine the IC₅₀ (50% inhibitory concentration) of ketoprofen for both COX-1 and COX-2 enzymes.

-

Materials: Freshly drawn human blood (with anticoagulant, e.g., heparin), test compound (ketoprofen), lipopolysaccharide (LPS) for COX-2 induction, and analysis kits (e.g., ELISA) for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂).

-

COX-1 Inhibition Assay:

-

Aliquot 500 µL of whole blood into micro-tubes.

-

Add ketoprofen at various final concentrations and a vehicle control (e.g., DMSO).

-

Incubate the tubes at 37°C for 15-60 minutes to allow for drug-enzyme interaction.

-

Allow the blood to clot at 37°C for 1 hour to induce maximal COX-1-dependent TXB₂ production.

-

Centrifuge the samples to separate the serum.

-

Quantify the TXB₂ concentration in the serum using an ELISA kit.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

-

-

COX-2 Inhibition Assay:

-

Aliquot 500 µL of whole blood into micro-tubes.

-

Add LPS (e.g., 10 µg/mL) to each tube to induce COX-2 expression.

-

Incubate the blood overnight (approx. 24 hours) at 37°C.[15]

-

Add ketoprofen at various final concentrations and a vehicle control.

-

Incubate for an additional 30-60 minutes at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Quantify the PGE₂ concentration in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.[17]

-

Protocol 3: In Vivo Anti-Inflammatory Activity Assay

This protocol describes the carrageenan-induced paw edema model in rats, a standard preclinical test to assess the anti-inflammatory properties of a compound.[18]

-

Objective: To evaluate the ability of a ketoprofen-related compound to reduce acute inflammation in vivo.

-

Animals: Male Wistar albino rats (150-200g).

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: a control group, a reference drug group (e.g., Indomethacin), and one or more test compound groups.

-

Administer the vehicle (control), reference drug, or test compound orally or via intraperitoneal injection.

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The difference in paw volume before and after injection indicates the amount of edema.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Caption: Generalized workflow for in vivo anti-inflammatory testing.

References

- 1. Ketoprofen: a review of its pharmacologic and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. ketoprofen - Wiktionary, the free dictionary [en.wiktionary.org]

- 4. Ketoprofen - Wikipedia [en.wikipedia.org]

- 5. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 8. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 9. Synthesis method of ketoprofen - Eureka | Patsnap [eureka.patsnap.com]

- 10. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

Theoretical vs. experimental properties of 2-(3-benzoylphenyl)propanal

An In-depth Technical Guide to 2-(3-benzoylphenyl)propanal: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, a known impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Ketoprofen. Due to the limited publicly available data on this specific aldehyde, this document synthesizes information from studies on Ketoprofen and its other impurities to provide a thorough understanding of its chemical and analytical characteristics.

Theoretical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C=O |

| InChI Key | BHEFZYXQJXSJJI-UHFFFAOYSA-N |

Experimental Properties and Characterization

Direct experimental data for this compound is scarce. However, based on the analytical methods developed for the detection of impurities in Ketoprofen, a robust experimental protocol for its characterization can be proposed. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing Ketoprofen and its impurities.[1][2][3][4]

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

This proposed method is adapted from established protocols for the analysis of Ketoprofen and its related substances.[1][2]

| Parameter | Proposed Value |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) |

| Detector | UV detector at an appropriate wavelength (e.g., 233 nm or 254 nm) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Experimental Protocol for HPLC Analysis

-

Standard Preparation: A reference standard of this compound would be required. If unavailable, it would need to be synthesized and purified. A stock solution of the standard would be prepared in a suitable solvent, such as acetonitrile or methanol.

-

Sample Preparation: The Ketoprofen sample to be tested for the aldehyde impurity would be dissolved in the mobile phase or a suitable solvent to a known concentration.

-

Chromatographic Run: The prepared standard and sample solutions would be injected into the HPLC system. The retention time of the aldehyde in the sample would be compared to that of the standard for identification.

-

Quantification: The concentration of the aldehyde impurity in the sample can be determined by comparing the peak area of the aldehyde in the sample chromatogram to the peak area of the known concentration standard.

Synthesis of this compound

A plausible synthetic route for this compound can be inferred from the known synthesis of its parent compound, 2-(3-benzoylphenyl)propanoic acid (Ketoprofen).[5][6][7] A common approach would be the oxidation of the corresponding primary alcohol, 2-(3-benzoylphenyl)propan-1-ol.

Proposed Synthetic Protocol

-

Starting Material: 2-(3-benzoylphenyl)propan-1-ol. This alcohol can be synthesized from 3-benzoyl-α-methyl-benzeneacetic acid (a precursor to Ketoprofen) by reduction of the carboxylic acid group.

-

Oxidation: The alcohol is dissolved in a suitable organic solvent (e.g., dichloromethane). A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is then added to the solution. The reaction is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then worked up to remove the oxidizing agent and any byproducts. This typically involves filtration and washing with aqueous solutions. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

There is currently no specific data on the biological activity or the signaling pathways affected by this compound. As an impurity in a pharmaceutical product, its potential biological effects are of significant interest. The parent compound, Ketoprofen, is a well-known inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[]

Further research is needed to determine if this compound shares any of the biological activities of Ketoprofen or if it has any unique toxicological or pharmacological properties.

Visualizations

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound from Ketoprofen.

Workflow for Impurity Analysis

Caption: Logical workflow for the analysis of this compound in a Ketoprofen sample.

References

- 1. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of related substances in ketoprofen injection by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Enantiomer Elution Order on the Determination of Minor Enantiomeric Impurity in Ketoprofen and Enantiomeric Purity Evaluation of Commercially Available Dexketoprofen Formulations [mdpi.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN100540522C - Taking ethylbenzene as the method for raw material synthesis of ketoprofen - Google Patents [patents.google.com]

Harnessing the 2-(3-Benzoylphenyl)propane Scaffold: A Technical Guide to the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

While 2-(3-benzoylphenyl)propanal presents a theoretical starting point for chemical synthesis, the readily available and extensively studied carboxylic acid analogue, 2-(3-benzoylphenyl)propanoic acid (ketoprofen), serves as the predominant and versatile precursor for a diverse array of novel compounds with significant therapeutic potential. This technical guide explores the synthetic pathways and biological activities of new chemical entities derived from the 2-(3-benzoylphenyl)propane core, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic and biological processes.

The strategic modification of ketoprofen's primary functional groups—the carboxylic acid and the benzophenone ketone—has yielded derivatives with enhanced or entirely new pharmacological profiles, including anti-inflammatory, antioxidant, and anticancer activities. This document will delve into the key synthetic transformations and the resulting biological implications.

Synthetic Strategies for Derivatizing the 2-(3-Benzoylphenyl)propane Core

The primary avenues for creating novel compounds from 2-(3-benzoylphenyl)propanoic acid involve modifications at the carboxyl and carbonyl functionalities.

Modification of the Carboxylic Acid Group: Amide and Ester Derivatives

The carboxylic acid moiety of ketoprofen is a prime target for derivatization to produce amides and esters. These modifications can alter the compound's physicochemical properties, such as lipophilicity and solubility, and can modulate its biological activity and side-effect profile. A common strategy involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with a variety of nucleophiles.

Experimental Protocol: Synthesis of N-substituted Amide Derivatives

A general procedure for the synthesis of amide derivatives from 2-(3-benzoylphenyl)propanoic acid involves a two-step process[1]:

-

Synthesis of 2-(3-benzoylphenyl)propanoyl chloride:

-

To a solution of 2-(3-benzoylphenyl)propanoic acid (1 mmol, 0.254 g) in toluene (30 mL), add an excess of thionyl chloride (1.2 mmol, 0.087 mL).

-

Stir the reaction mixture under reflux for two hours.

-

Remove the excess thionyl chloride and toluene under reduced pressure. The resulting 2-(3-benzoylphenyl)propanoyl chloride is used in the next step without further purification.

-

-

Synthesis of Amide Derivatives:

-

To a solution of the desired amine (1 mmol) in dichloromethane (30 mL), add 2-(3-benzoylphenyl)propanoyl chloride (1 mmol, 0.272 g).

-

After 10 minutes, add triethylamine (1.2 mmol, 0.121 g) to the solution and stir.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

-

This methodology has been successfully applied to synthesize a range of amide derivatives, including those with heterocyclic moieties like piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline[1].

Logical Workflow for Amide Synthesis

Caption: Synthetic workflow for N-substituted amide derivatives.

Modification of the Ketone Group

The benzophenone ketone functionality offers another site for chemical modification, leading to compounds with potentially altered biological activities.

Experimental Protocol: Synthesis of 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid

This protocol describes the conversion of the ketone group to an oxime[2]:

-

To a solution of 2-(3-benzoylphenyl)propanoic acid (5 g, 0.02 mol) and hydroxylamine hydrochloride (2.83 g, 0.04 mol) in ethanol (40 ml), add sodium acetate (4.17 g, 0.05 mol) with stirring.

-

Reflux the mixture for 2 hours.

-

Filter the mixture and evaporate the filtrate to obtain the pure compound.

This modification has been shown to produce compounds with interesting anti-inflammatory and anticancer properties[2][3].

Experimental Workflow for Oxime Synthesis

Caption: Synthesis of an oxime derivative.

Quantitative Data of Novel Derivatives

The synthesis of novel derivatives from 2-(3-benzoylphenyl)propanoic acid has yielded compounds with a range of biological activities. The following tables summarize key quantitative data for selected derivatives.

Table 1: Yields of N-substituted Amide Derivatives [1]

| Compound ID | Amine Moiety | Yield (%) |

| 3a | Pyrrolidine | 97 |

| 3b | Piperidine | 94 |

| 3c | 1,2,3,4-Tetrahydroquinoline | 95 |

| 3d | 1,2,3,4-Tetrahydroisoquinoline | - |

Table 2: In Vitro Anti-inflammatory Activity of N-substituted Amide Derivatives [1]

| Compound ID | % Inhibition of Albumin Denaturation |

| 3a | 85.34 |

| 3b | 88.12 |

| 3c | 92.45 |

| 3d | 94.21 |

| Ketoprofen | 75.64 |

| Ibuprofen | 80.12 |

Table 3: In Vivo Anti-inflammatory Activity of Ketoprofen Derivatives [2][4]

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |

| Ketoprofen | 50 | 45.2 |

| Compound 2 | 50 | 58.7 |

| Compound 3 | 50 | 39.8 |

*Compound 2: 2-(3-benzoylphenyl)propanohydroxamic acid; Compound 3: 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid

Biological Signaling Pathways

While the primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including ketoprofen, is the inhibition of cyclooxygenase (COX) enzymes, novel derivatives may exhibit broader or different biological activities. For instance, some derivatives have been investigated for their potential to inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression[2][4].

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Simplified COX Inhibition Pathway

Caption: Inhibition of the prostaglandin synthesis pathway.

Conclusion and Future Directions

The 2-(3-benzoylphenyl)propane scaffold, primarily through its carboxylic acid derivative ketoprofen, remains a highly valuable starting material for the development of novel therapeutic agents. The chemical versatility of its functional groups allows for the creation of a wide range of derivatives with modulated or entirely new biological activities. The data presented herein demonstrates that simple modifications, such as amide formation or ketone transformation, can lead to compounds with significantly enhanced anti-inflammatory properties and potential anticancer activity.

Future research in this area should continue to explore the vast chemical space accessible from this scaffold. A deeper investigation into the structure-activity relationships of these novel compounds, supported by computational modeling and a broader range of biological assays, will be crucial for identifying lead candidates for further drug development. Furthermore, while the propanal derivative is not currently a common starting material, its synthesis and reactivity could be an interesting area for future exploratory research, potentially unlocking new synthetic pathways and novel molecular architectures.

References

- 1. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]

Methodological & Application

Application Note: HPLC-UV Method for the Detection of 2-(3-benzoylphenyl)propanal

Introduction

2-(3-benzoylphenyl)propanal is a significant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. The quantification of this metabolite is crucial in pharmacokinetic, drug metabolism, and toxicology studies to understand the biotransformation and potential effects of Ketoprofen. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable determination of this compound in various sample matrices. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in research and drug development settings.